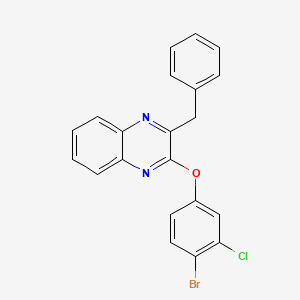
2-Benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline is a chemical compound with the molecular formula C21H14BrClN2O . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 2-Benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline consists of a quinoxaline core with a benzyl group and a 4-bromo-3-chlorophenoxy group attached . The exact structure can be found in various chemical databases .科学的研究の応用
Anticancer Activity
Quinoxaline derivatives have shown promise as potential anticancer agents. A novel isoxazolquinoxaline derivative was synthesized and subjected to various studies, including molecular dynamics and docking studies, to predict its anti-cancer activity against human proteins. The compound exhibited prominent interactions at the active site region, suggesting its potential as an anti-cancer drug (N. Abad et al., 2021).
Antimicrobial Activity
Quinoxaline derivatives have also been explored for their antimicrobial properties. The synthesis of new compounds by modifying the quinoxaline structure to include ether linkages and Schiff bases has led to optimized antimicrobial activity. These compounds were synthesized and tested for their antimicrobial effectiveness, demonstrating the versatility of quinoxaline derivatives in combating microbial infections (D. P. Singh et al., 2010).
Neuroprotective Effects
Quinoxaline derivatives, such as 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), have been identified as potent neuroprotectants. NBQX acts as a selective inhibitor for the non-NMDA glutamate receptor, providing protection against cerebral ischemia. Its ability to inhibit receptor binding and exert neuroprotective effects, even when administered hours after ischemic challenges, highlights its potential in treating neurodegenerative diseases (M. Sheardown et al., 1990).
Antituberculosis Agents
Quinoxaline derivatives have been synthesized and evaluated for their antituberculosis activity. The introduction of specific substituents on the quinoxaline nucleus significantly affects the in vitro activity against Mycobacterium tuberculosis. Some compounds demonstrated promising antitubercular activity, including against drug-resistant strains, making them valuable leads for the development of new antituberculosis medications (A. Jaso et al., 2005).
Corrosion Inhibition
Quinoxalines have been investigated for their efficiency as corrosion inhibitors, particularly for metals like copper in aggressive media such as nitric acid. Theoretical studies on quinoxalines have revealed a correlation between their molecular structure and inhibition efficiency, highlighting their potential in materials science and engineering applications to prevent metal corrosion (A. Zarrouk et al., 2014).
特性
IUPAC Name |
2-benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrClN2O/c22-16-11-10-15(13-17(16)23)26-21-20(12-14-6-2-1-3-7-14)24-18-8-4-5-9-19(18)25-21/h1-11,13H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSFJFXAAADMEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2OC4=CC(=C(C=C4)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

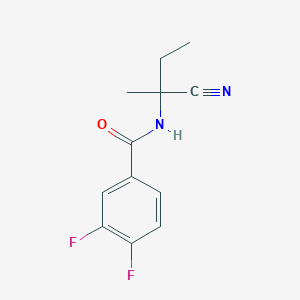
![N-ethyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2987492.png)
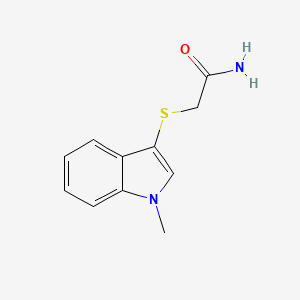
![1-(3,4-dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2987496.png)
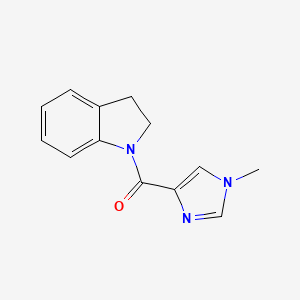
![N-homoveratryl-2-[(4-keto-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio]acetamide](/img/structure/B2987500.png)
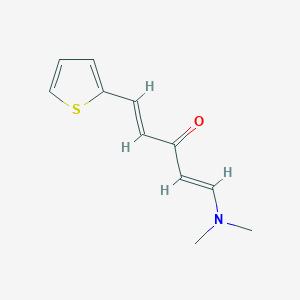
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2987503.png)
![5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]sulfonylfuran-2-carboxylic acid](/img/structure/B2987504.png)
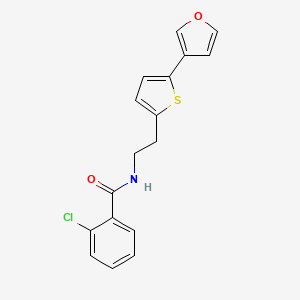
![N-[2-(4-Methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2987506.png)
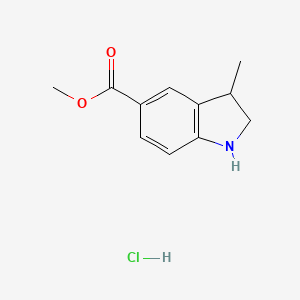
![Ethyl 4-[[2-[[5-(cyclohexanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2987511.png)
![3-chloro-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2987512.png)